3-[2-(3-Chlorophenoxy)phenyl]acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-[2-(3-Chlorophenoxy)phenyl]acrylic acid is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Vorbereitungsmethoden
The synthesis of 3-[2-(3-Chlorophenoxy)phenyl]acrylic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Analyse Chemischer Reaktionen
3-[2-(3-Chlorophenoxy)phenyl]acrylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Wirkmechanismus
The mechanism of action of 3-[2-(3-Chlorophenoxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to changes in cellular processes and functions, which can be studied to understand the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
3-[2-(3-Chlorophenoxy)phenyl]acrylic acid can be compared with other similar compounds, such as:
3-[2-(4-Chlorophenoxy)phenyl]acrylic acid: This compound has a similar structure but with a chlorine atom at a different position on the phenyl ring.
3-[2-(3-Bromophenoxy)phenyl]acrylic acid: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and properties.
3-[2-(3-Methylphenoxy)phenyl]acrylic acid: This compound has a methyl group instead of a chlorine atom, which can also affect its reactivity and properties.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[2-(3-Chlorophenoxy)phenyl]acrylic acid involves the reaction of 3-chlorophenol with phenylacetic acid to form 3-(3-chlorophenoxy)phenylacetic acid, which is then converted to the final product through a decarboxylation reaction.", "Starting Materials": [ "3-chlorophenol", "phenylacetic acid", "sodium hydroxide", "sodium bicarbonate", "acetic anhydride", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-chlorophenol (1.0 eq) and phenylacetic acid (1.1 eq) in ethanol and add sodium hydroxide (1.2 eq) to the mixture. Heat the reaction mixture at reflux for 6 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium bicarbonate (1.5 eq) to the mixture. Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure and dissolve the residue in acetic anhydride. Heat the mixture at reflux for 2 hours.", "Step 4: Cool the reaction mixture to room temperature and add water to the mixture. Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure and dissolve the residue in ethanol. Add sodium bicarbonate (1.5 eq) to the mixture and heat the mixture at reflux for 6 hours.", "Step 6: Cool the reaction mixture to room temperature and filter the product. Wash the product with water and dry it under vacuum to obtain 3-[2-(3-Chlorophenoxy)phenyl]acrylic acid." ] } | |
CAS-Nummer |
338393-65-0 |
Molekularformel |
C15H11ClO3 |
Molekulargewicht |
274.70 g/mol |
IUPAC-Name |
3-[2-(3-chlorophenoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H11ClO3/c16-12-5-3-6-13(10-12)19-14-7-2-1-4-11(14)8-9-15(17)18/h1-10H,(H,17,18) |
InChI-Schlüssel |
HNACFGBMSLYARA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC(=CC=C2)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC(=CC=C2)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.